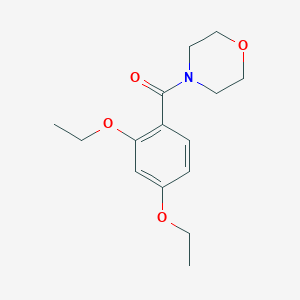

4-(2,4-diethoxybenzoyl)morpholine

Description

Properties

IUPAC Name |

(2,4-diethoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-19-12-5-6-13(14(11-12)20-4-2)15(17)16-7-9-18-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEZQYBTOXQRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)N2CCOCC2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-(2,4-diethoxybenzoyl)morpholine and related compounds:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Ethoxy groups act as electron donors, contrasting with bromo/fluoro substituents in analogs (e.g., ), which increase electrophilicity and reactivity in cross-coupling reactions.

- Hybrid Structures : Compounds like 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine demonstrate how heteroaromatic systems can diversify biological targeting, a strategy applicable to the diethoxybenzoyl variant.

Antimicrobial and Antifungal Activity

- 4-(4-Bromo-3-fluorobenzyl)morpholine : Shows moderate antimicrobial activity against S. aureus (MIC = 32 µg/mL) .

- (S)-3-(Thiophen-3-yl)morpholine : Exhibits broad-spectrum antifungal activity (IC₅₀ = 12 µM against C. albicans) due to thiophene-morpholine synergy .

- This compound (Inferred) : The diethoxy groups may enhance interactions with fungal cytochrome P450 enzymes, analogous to fluconazole derivatives.

Receptor Targeting and Signaling Pathways

- 4-(4-Bromo-2-methoxybenzyl)morpholine: Binds serotonin receptors (5-HT₂A, Kᵢ = 0.8 nM) with higher selectivity than non-methoxy analogs .

- 4-[2-(4-Methylphenyl)ethanethioyl]morpholine : Inhibits PI3K pathway (IC₅₀ = 45 nM) via morpholine-thioester interactions .

- This compound (Inferred) : The benzoyl group’s planarity may favor interactions with kinase ATP-binding pockets, similar to pyridine-containing analogs .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-diethoxybenzoyl)morpholine, and how do reaction conditions influence yield?

The synthesis of morpholine derivatives typically involves nucleophilic substitution or acylation reactions. For benzoyl-substituted morpholines, a plausible route includes reacting 2,4-diethoxybenzoyl chloride with morpholine in anhydrous dichloromethane or toluene, using a base like triethylamine to neutralize HCl byproducts . Optimizing solvent polarity (e.g., switching from DCM to THF) and temperature (0–25°C) can improve yields by minimizing side reactions. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How can researchers validate the structural integrity of this compound?

Key analytical techniques include:

- NMR : Compare and spectra with computational predictions (e.g., ACD/Labs or ChemDraw). For example, the morpholine ring protons resonate at δ 3.5–4.0 ppm, while diethoxybenzoyl signals appear at δ 1.3–1.5 ppm (CH) and δ 4.0–4.2 ppm (OCH) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 307.18 (CHNO) .

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the diethoxybenzoyl group on the morpholine ring conformation .

Q. What stability considerations are critical for storing this compound?

The compound is prone to hydrolysis under acidic or basic conditions due to the labile benzoyl-morpholine bond. Store in amber vials at −20°C under inert gas (N or Ar) to prevent oxidation. Stability assays using accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products via LC-MS .

Advanced Research Questions

Q. How does the electron-withdrawing diethoxybenzoyl group influence reaction kinetics in cross-coupling reactions?

The diethoxy groups activate the benzoyl moiety toward electrophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT at B3LYP/6-31G*) reveal reduced electron density at the carbonyl carbon, slowing nucleophilic attack. Kinetic experiments under varying Pd catalyst loads (0.5–5 mol%) and ligands (XPhos vs. SPhos) can optimize coupling efficiency .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

Discrepancies in IC values (e.g., antimicrobial vs. cytotoxicity assays) may arise from assay-specific conditions. Normalize data using:

- Dose-Response Curves : Test across 3–5 replicates with positive controls (e.g., doxorubicin for cytotoxicity).

- Solvent Effects : Compare DMSO (≤0.1% v/v) with aqueous buffers to rule out solvent-induced artifacts .

- Target Binding Studies : Use SPR (surface plasmon resonance) to quantify binding affinity to enzymes like COX-2 or kinases .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to receptors:

Q. What advanced techniques characterize polymorphic forms of this compound?

DSC (differential scanning calorimetry) and PXRD differentiate polymorphs. For example, Form I (mp 120–122°C) vs. Form II (mp 115–117°C) may exhibit varying dissolution rates. Slurry bridging experiments in ethanol/water mixtures identify the thermodynamically stable form .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.